N'-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide
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Overview
Description
N’-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N’-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide typically involves a multi-step process. One common method starts with the reaction of 2-chloroquinoline-3-carbaldehyde with cyclohexanecarbohydrazide in the presence of a suitable solvent such as ethanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N’-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to interfere with the synthesis of bacterial cell walls or disrupt the function of essential enzymes . In antimalarial applications, it may inhibit the growth of the malaria parasite by targeting its metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
N’-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide can be compared with other quinoline derivatives such as:
The uniqueness of N’-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide lies in its specific combination of the quinoline core with the cyclohexanecarbohydrazide moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
477733-17-8 |
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Molecular Formula |
C17H18ClN3O |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H18ClN3O/c18-16-14(10-13-8-4-5-9-15(13)20-16)11-19-21-17(22)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2,(H,21,22)/b19-11+ |
InChI Key |
WFXUUPLFFBUFMV-YBFXNURJSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
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